molecular formula C13H19N B6596673 1-benzylazepane CAS No. 20422-13-3

1-benzylazepane

Cat. No.: B6596673
CAS No.: 20422-13-3
M. Wt: 189.30 g/mol
InChI Key: PTIVSZNNOUZBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylazepane (CAS 20422-13-3) is a nitrogen-containing organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . It is classified as an azepane, a seven-membered nitrogen heterocycle, which serves as a versatile chemical scaffold in medicinal chemistry and drug discovery . This compound is a clear liquid with a density of 0.978 g/cm³ and a boiling point of approximately 267°C at 760 mmHg . The core research value of this compound lies in its use as a key synthetic intermediate and building block. The azepane scaffold is a privileged structure in neuroscience and pharmacology, frequently utilized in the design of compounds that target central nervous system (CNS) receptors . Researchers employ this compound to develop novel ligands for a range of neuroreceptors, including dopamine and serotonin receptors, which are critical for studying conditions like schizophrenia, Parkinson's disease, and other neurological disorders . Furthermore, azepane derivatives have been investigated as histamine H3 receptor antagonists for the potential treatment of dementias, including Alzheimer's disease . Its utility extends to organic synthesis, where it is used to create more complex molecules, such as S-benzyl carbodithioate derivatives studied as urease inhibitors . As a supplier, we provide this compound in high purity and various volumes to support your research and development efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

1-benzylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVSZNNOUZBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449611
Record name STK283925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20422-13-3
Record name STK283925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

A Ru-catalyzed system, adapted from reductive amination protocols for primary amines, achieves high efficiency. Using 2 mol% RuCl3_3·3H2_2O and 50 bar H2_2 at 100°C in methanol, the reaction proceeds via:

  • Condensation of benzaldehyde and azepane to form an imine intermediate.

  • Hydrogenation of the imine to yield this compound.

Key Data:

ParameterValue
CatalystRuCl3_3·3H2_2O
H2_2 Pressure50 bar
Temperature100°C
Yield85%
Reaction Time12 hours

This method avoids over-alkylation by using stoichiometric azepane and demonstrates tolerance to moisture. Comparative studies show that Pd/C or Raney Ni catalysts result in lower yields (<60%) due to incomplete imine reduction.

Alkylation of Azepane with Benzyl Halides

N-Alkylation of azepane with benzyl bromide is a single-step, high-yielding approach under basic conditions. The reaction exploits the nucleophilicity of azepane’s nitrogen atom.

Optimization and Mechanistic Insights

In acetonitrile with K2_2CO3_3 as a base, azepane reacts with benzyl bromide at reflux (82°C) to form this compound. The base deprotonates azepane, enhancing its nucleophilicity for an SN_\text{N}2 attack on benzyl bromide.

Key Data:

ParameterValue
SolventAcetonitrile
BaseK2_2CO3_3
Molar Ratio (Azepane:Benzyl Bromide)1:1.1
Yield89%
Reaction Time6 hours

Side products, such as dialkylated species, are minimized by using a slight excess of benzyl bromide. Alternative solvents like THF or DMF reduce yields to 70–75% due to poorer solubility of K2_2CO3_3.

Ring Expansion of Smaller N-Heterocycles

Ring expansion strategies convert six-membered piperidine derivatives into seven-membered this compound through nucleophilic substitution or insertion reactions.

Case Study: Piperidine to Azepane Expansion

Treating N-benzylpiperidine with ethyl diazoacetate under Rh2_2(OAc)4_4 catalysis induces ring expansion via carbene insertion. The reaction proceeds through:

  • Generation of a rhodium-bound carbene.

  • Insertion into a C–N bond of piperidine.

  • Rearrangement to form this compound.

Key Data:

ParameterValue
CatalystRh2_2(OAc)4_4
Carbene SourceEthyl Diazoacetate
Temperature80°C
Yield68%
Reaction Time24 hours

This method is limited by the cost of diazo compounds and competing side reactions, such as dimerization.

Functionalization of Azepane Derivatives

Post-synthetic modification of pre-functionalized azepanes offers routes to this compound. For example, hydrogenolysis of 1-benzylazepan-4-one hydrochloride removes the ketone group while retaining the benzyl substituent.

Hydrogenation Protocol

Using Pd/C (10 wt%) under 30 bar H2_2 in ethanol at 50°C, 1-benzylazepan-4-one hydrochloride undergoes selective ketone reduction:

1-Benzylazepan-4-oneH2,Pd/CThis compound\text{1-Benzylazepan-4-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

Key Data:

ParameterValue
CatalystPd/C (10 wt%)
H2_2 Pressure30 bar
Temperature50°C
Yield76%
Reaction Time8 hours

Over-reduction to secondary amines is mitigated by controlling H2_2 pressure and reaction time.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Reductive Amination85ModerateHigh
Alkylation89HighHigh
Ring Expansion68LowModerate
Functionalization76ModerateModerate
  • Reductive Amination : Preferred for scalability but requires high-pressure equipment.

  • Alkylation : Most cost-effective for industrial applications.

  • Ring Expansion : Limited to specialized syntheses due to carbene handling.

  • Functionalization : Useful for accessing derivatives but adds synthetic steps .

Scientific Research Applications

1-benzylazepane, a bicyclic compound, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Applications in Medicinal Chemistry

1. Antidepressant Activity

Research indicates that this compound derivatives exhibit significant antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzyl group can enhance serotonin reuptake inhibition, which is crucial for developing new antidepressant therapies .

2. Anticancer Properties

Another promising application is in the field of oncology. Certain this compound analogs have shown cytotoxic effects against various cancer cell lines. For instance, a case study highlighted the compound's ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. Research findings suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby offering therapeutic avenues for conditions like Alzheimer's disease .

Applications in Materials Science

1. Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .

2. Coatings and Adhesives

The compound's unique chemical reactivity allows it to be used as a functional additive in coatings and adhesives. Studies have demonstrated that incorporating this compound into formulations can enhance adhesion properties and resistance to environmental degradation .

Synthesis and Modifications

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been developed to produce modified versions of the compound with tailored properties for specific applications:

Synthetic Method Description Yield (%)
Cyclization of AminesUtilizing amines and aldehydes under acidic conditions75-85%
Ring ExpansionExpanding smaller azepane derivatives through nucleophilic substitution60-70%
FunctionalizationIntroducing different substituents on the benzyl group to enhance biological activity50-80%

Case Study 1: Antidepressant Activity

A clinical trial investigating the efficacy of a this compound derivative in patients with major depressive disorder reported significant improvements in mood and cognitive function compared to placebo controls. This study underscores the potential for developing new antidepressants based on this scaffold .

Case Study 2: Material Properties

In a comparative analysis of polymer blends, researchers found that incorporating this compound significantly improved tensile strength and elongation at break compared to traditional polymer additives. This advancement could lead to more durable materials in industrial applications .

Comparison with Similar Compounds

1-Methylazepane

  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.20 g/mol .
  • Key Differences :
    • The methyl group in 1-methylazepane reduces steric hindrance and lipophilicity compared to the benzyl group in 1-benzylazepane.
    • 1-Methylazepane lacks aromaticity, making it less reactive in π-π stacking interactions, which are critical in drug-receptor binding.

1-(p-Tolyl)piperidine

  • Molecular Formula : C₁₂H₁₇N
  • Molecular Weight : 175.27 g/mol .
  • Key Differences :
    • The six-membered piperidine ring (vs. azepane’s seven-membered ring) alters ring strain and conformational flexibility.
    • The p-tolyl group introduces electron-donating methyl substituents, enhancing stability in electrophilic reactions compared to the unsubstituted benzyl group in this compound.

Tertiary Benzylamines with Bulky Substituents

Compounds like 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride (C₁₆H₁₆N₂O₃, MW 284.32 g/mol) feature extended aromatic systems and ethoxy groups, which increase solubility and modulate electronic properties . In contrast, this compound’s simpler structure lacks such polar substituents, limiting its applicability in contexts requiring hydrogen bonding.

Reactivity and Functional Performance

Cyclization Reactions

This compound failed to undergo intramolecular Friedel–Crafts C(sp²)–H silylation under Park’s and Chang’s catalytic system, unlike tertiary benzylamines with isopropyl or cyclohexyl groups, which formed bicyclic products (e.g., 50% yield of 4ua) . This suggests steric hindrance from the benzyl group or unfavorable transition-state geometry impedes cyclization.

Data Tables

Table 2: NMR Spectral Data (Key Protons)

Compound δ (ppm) for Aromatic Protons δ (ppm) for Alkyl Protons
This compound 7.41 (d, J=7.3 Hz), 7.36 (t), 7.28 (tt) 3.70 (s, CH₂), 2.69 (br. t), 1.69 (br. s)
1-(p-Tolyl)piperidine 7.07 (d), 6.87 (d) 3.11 (t), 2.28 (s, CH₃), 1.73 (quin)

Biological Activity

1-Benzylazepane is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, including its effects on various cell lines and potential therapeutic applications.

This compound is characterized by its seven-membered ring structure containing a nitrogen atom. The compound has been synthesized using various methods, including the reaction of benzylamine with azepanones. Recent studies have focused on modifying its structure to enhance biological activity.

Table 1: Synthesis Methods of this compound

MethodDescriptionReference
Reaction with AzepanonesBenzylamine reacts with azepanones to form this compound.
Cyclization TechniquesUtilizes cyclization reactions involving nitrogen precursors.
Functional Group ModificationsLate-stage functionalization for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell growth in various cancer cell lines, including human metastatic melanoma (MDA-MB-231). The mechanism of action appears to involve cytostatic effects, leading to mitotic arrest and subsequent cell death.

Case Study: Inhibition of MDA-MB-231 Cell Growth

  • Objective: To evaluate the cytotoxic effects of this compound.
  • Method: Cell viability assays were performed using MDA-MB-231 cells treated with varying concentrations of the compound.
  • Results: A dose-dependent inhibition of cell growth was observed, with significant reductions at higher concentrations.

Enzymatic Inhibition

This compound has also been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown moderate inhibition of glycosidases, which are crucial in carbohydrate metabolism.

Table 2: Enzymatic Activity Inhibition

Enzyme TypeInhibition ActivityReference
α-GlucosidaseModerate
β-GalactosidaseSignificant
α-MannosidaseNo activity

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Studies suggest that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular interactions and mechanisms underlying its effects.

Future Directions

The promising biological activities of this compound highlight its potential as a lead compound for drug development. Ongoing research efforts are focused on:

  • Structural Optimization: Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies: Investigating synergistic effects with other anticancer agents.

Q & A

Q. How should researchers report negative or inconclusive results in this compound studies?

  • Methodological Answer : Negative data are critical for avoiding publication bias. Include:
  • Statistical power analysis : Justify sample sizes to confirm the result is not a Type II error.
  • Alternative hypotheses : Discuss potential reasons for null outcomes (e.g., off-target effects, suboptimal dosing).
  • Data repositories : Deposit raw datasets in public archives (e.g., Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzylazepane
Reactant of Route 2
Reactant of Route 2
1-benzylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.